PDE1B Selectivity vs. PF-04447943
BAY 73-6691 demonstrates a significantly higher selectivity for PDE9A over the off-target PDE1B enzyme compared to PF-04447943. While both compounds are potent PDE9A inhibitors, their selectivity profiles differ, which is critical for minimizing off-target effects in biological studies [1].
PF-04447943: 174× selective (IC50 PDE9A 8 nM, PDE1B 1394 nM)
| Evidence Dimension | Selectivity (IC50 PDE1B / IC50 PDE9A) |
|---|---|
| Target Compound Data | IC50 for PDE1B = 1400 nM; PDE9A = 55 nM; Selectivity fold = 25 |
| Comparator Or Baseline | PF-04447943: IC50 for PDE1B = 1394 nM; PDE9A = 8 nM; Selectivity fold = 174 |
| Quantified Difference | BAY 73-6691 is 25-fold selective for PDE9A over PDE1B, whereas PF-04447943 is 174-fold selective. |
| Conditions | In vitro enzyme inhibition assay using recombinant human PDEs. |
Why This Matters
For researchers concerned with potential off-target effects on PDE1B, BAY 73-6691 provides a more suitable window for studying PDE9A-specific biology without significant PDE1B interference, making it a preferred tool compound for target validation studies where PDE1B activity is a confounding factor.
- [1] RSC Medicinal Chemistry. (2020). Table 2: Comparison of PDE9A inhibitors. https://pmc.ncbi.nlm.nih.gov/articles/PMC7011943/table/t0002/. View Source
